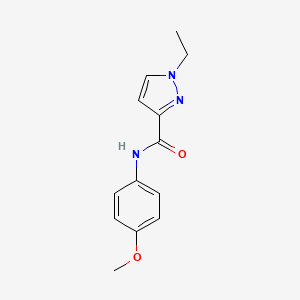
N-(1-methyl-2-phenoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-phenoxyethyl)propanamide, also known as MPPA, is a chemical compound that has garnered significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a pharmaceutical intermediate. MPPA has been shown to have numerous applications in scientific research, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(1-methyl-2-phenoxyethyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it inhibits the growth of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-2-phenoxyethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to its use. This compound has not been extensively studied in vivo, meaning that its effects on living organisms are not fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)propanamide. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on investigating its effects in vivo, which could provide a better understanding of its safety and efficacy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its effectiveness in treating various diseases.
Synthesemethoden
N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized through a variety of methods, including the reaction of 2-phenoxyethanol with methyl chloroacetate, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2-phenoxyethanol with methyl propionyl chloride, followed by reduction with sodium borohydride. These methods have been shown to be effective in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-phenoxyethyl)propanamide has been shown to have numerous applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including the synthesis of N-(1-methyl-2-phenoxyethyl)acetamide, which has potential as a therapeutic agent for the treatment of inflammatory diseases. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(1-phenoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNIAZGEIEXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![(1S*,6R*)-9-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5366032.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)